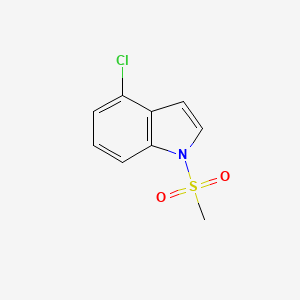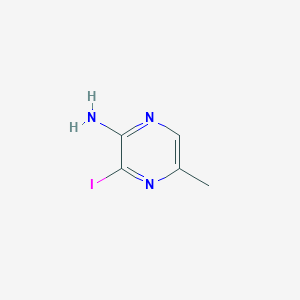
N-(2-Phenyloxazol-4-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenyloxazol-4-yl)isobutyramide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of N-(2-Phenyloxazol-4-yl)isobutyramide typically involves the reaction of 2-phenyloxazole with isobutyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-(2-Phenyloxazol-4-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and other diseases.
Industry: N-(2-Phenyloxazol-4-yl)isobutyramide is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.
Wirkmechanismus
The mechanism of action of N-(2-Phenyloxazol-4-yl)isobutyramide involves its interaction with specific molecular targets within fungal cells. The compound is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The oxazole ring plays a crucial role in this mechanism, as it facilitates the binding of the compound to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
N-(2-Phenyloxazol-4-yl)isobutyramide can be compared with other oxazole derivatives, such as:
Famoxadone: A fungicide with a similar oxazole structure, used in agriculture to control fungal diseases.
Hymexazol: Another oxazole-based fungicide, known for its broad-spectrum antifungal activity.
Oxadixyl: A systemic fungicide with an oxazole ring, used to protect crops from fungal infections.
What sets this compound apart is its unique isobutyramide moiety, which enhances its fungicidal activity and specificity .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-methyl-N-(2-phenyl-1,3-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12(16)14-11-8-17-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
InChI-Schlüssel |
XMLIIFNVAOABKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=COC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

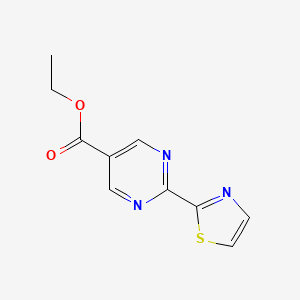


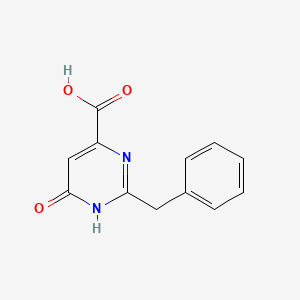

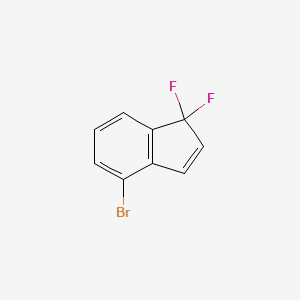

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
